[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)
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Overview
Description
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate): is an organic antimony compound known for its unique properties and applications. It is a white or pale yellow solid, insoluble in water but soluble in organic solvents . This compound is often used as a catalyst in organic synthesis and has significant roles in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) typically involves the reaction of 4-diphenylthiophenol with hexafluoroantimonic acid . The reaction conditions can be adjusted based on experimental requirements, but generally, it involves mixing the reactants under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiophenols or other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiophenols .
Scientific Research Applications
Chemistry: In chemistry, Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization and cross-coupling reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential therapeutic uses .
Industry: Industrially, this compound is used in the production of advanced materials, including nanocomposites for solar cells . Its role as a catalyst in various chemical processes also makes it valuable in manufacturing .
Mechanism of Action
The mechanism by which Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) exerts its effects involves its ability to act as a strong Lewis acid . This property allows it to facilitate various chemical reactions by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Diphenyl(4-phenylthio)phenylsulfonium hexafluoroantimonate
- Triarylsulfonium hexafluoroantimonate salts
Uniqueness: Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is unique due to its specific structure, which imparts distinct catalytic properties and solubility characteristics . Compared to similar compounds, it offers enhanced stability and reactivity under various conditions .
Properties
Molecular Formula |
C36H28F12S3Sb2 |
---|---|
Molecular Weight |
1028.3 g/mol |
IUPAC Name |
[3-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C36H28S3.12FH.2Sb/c1-5-15-31(16-6-1)38(32-17-7-2-8-18-32)35-26-24-29(25-27-35)37-30-14-13-23-36(28-30)39(33-19-9-3-10-20-33)34-21-11-4-12-22-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12 |
InChI Key |
OWMDSNDVGUSGGA-UHFFFAOYSA-B |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC(=CC=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
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